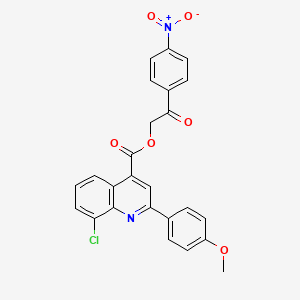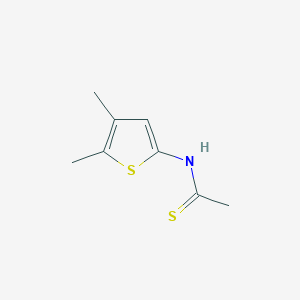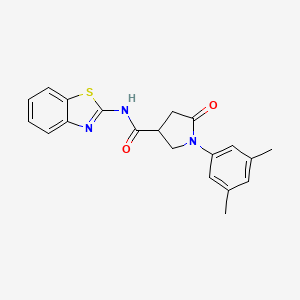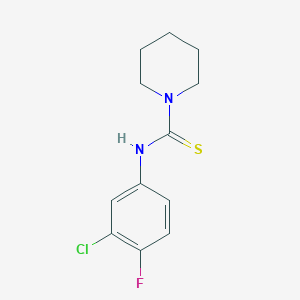![molecular formula C27H45NO2 B15151234 6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol](/img/structure/B15151234.png)
6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hupehenine is a steroidal alkaloid derived from the bulbs of Fritillaria hupehensis, a perennial herb of the Liliaceae family. This compound has been traditionally used in Chinese medicine for its antitussive and expectorant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of hupehenine involves the extraction of total alkaloids from Fritillaria hupehensis using high-pressure liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) . The specific synthetic routes and reaction conditions for hupehenine are not extensively documented in the literature.
Industrial Production Methods: the extraction and purification processes typically involve the use of advanced chromatographic techniques to isolate the compound from the total alkaloid content of Fritillaria hupehensis .
Analyse Chemischer Reaktionen
Types of Reactions: Hupehenine undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions are not extensively detailed in the available literature.
Common Reagents and Conditions: Common reagents used in the reactions involving hupehenine include oxidizing agents, reducing agents, and various solvents
Major Products Formed: The major products formed from the reactions of hupehenine are not extensively detailed in the literature. it is known that hupehenine can be converted into various derivatives through chemical modifications .
Wissenschaftliche Forschungsanwendungen
Hupehenine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, hupehenine is studied for its unique chemical properties and potential as a precursor for the synthesis of other bioactive compounds . In biology, hupehenine is investigated for its effects on cellular processes and its potential as a therapeutic agent . In medicine, hupehenine is explored for its antitussive and expectorant properties, as well as its potential use in the treatment of neurodegenerative diseases . In industry, hupehenine is used in the development of pharmaceuticals and other bioactive products .
Wirkmechanismus
The mechanism of action of hupehenine involves its interaction with specific molecular targets and pathways. Hupehenine is known to inhibit the enzyme acetylcholinesterase, similar to other pharmaceutical drugs used to treat Alzheimer’s disease . This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and reduce symptoms of neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Hupehenine is similar to other steroidal alkaloids such as peimine, peiminine, and peimisine . These compounds share similar chemical structures and biological activities. hupehenine is unique in its specific molecular interactions and potential therapeutic applications . The comparison of hupehenine with these similar compounds highlights its distinct properties and potential advantages in various scientific and medical applications .
Eigenschaften
IUPAC Name |
6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-26,29-30H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMWYOKGHGSVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dimethylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15151153.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B15151160.png)
![Dimethyl 1,2,6-trimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15151174.png)

![N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B15151202.png)

![Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15151214.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B15151217.png)
![N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide](/img/structure/B15151221.png)
![2-methylpropyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B15151223.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide](/img/structure/B15151233.png)
![[3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B15151242.png)

